molecular formula C4H5N3S B2770953 1H-Pyrazole-4-carbothioamide CAS No. 1017781-31-5

1H-Pyrazole-4-carbothioamide

Cat. No.: B2770953
CAS No.: 1017781-31-5
M. Wt: 127.17
InChI Key: DWCBNBCZIUCDGP-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbothioamide is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a thiocarbonyl group attached to the fourth carbon This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbothioamide can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds, followed by the addition of isothiocyanates. This method typically requires mild conditions and yields high purity products .

Industrial Production Methods: Industrial production of this compound often employs a one-pot multicomponent catalytic synthesis. This method utilizes hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of catalysts like HAp/ZnCl2 nano-flakes at temperatures around 60-70°C. The advantages of this protocol include high yields, a wide range of substrates, and a simple procedure .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1H-Pyrazole-4-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, blocking the production of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

    1H-Pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a thiocarbonyl group.

    1H-Pyrazole-4-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.

    1H-Pyrazole-4-carbonitrile: Features a nitrile group, which affects its chemical behavior and biological activity.

Uniqueness: 1H-Pyrazole-4-carbothioamide stands out due to its thiocarbonyl group, which imparts unique chemical reactivity and biological properties. This group enhances its potential as a COX-2 inhibitor and provides versatility in synthetic applications .

Properties

IUPAC Name

1H-pyrazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCBNBCZIUCDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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